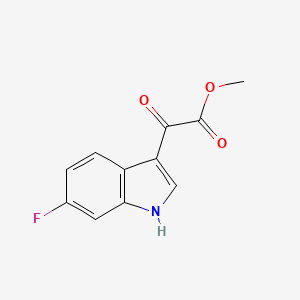

methyl 2-(6-fluoro-1H-indol-3-yl)-2-oxoacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

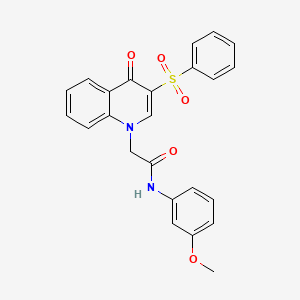

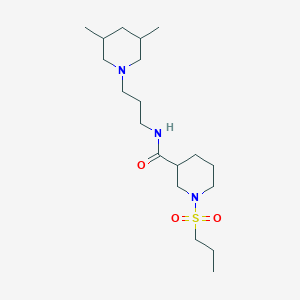

Methyl 2-(6-fluoro-1H-indol-3-yl)-2-oxoacetate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This molecule is a derivative of indole, which is a heterocyclic aromatic compound that is widely found in nature. The synthesis method of this compound involves the reaction of 6-fluoroindole with ethyl oxalyl chloride, followed by the addition of methanol.

科学的研究の応用

- X-Gal (5-Bromo-4-Chloro-3-Indolyl β-D-Galactopyranoside) is a widely used chromogenic substrate for β-galactosidase. When β-galactosidase cleaves X-Gal, it produces a dark blue precipitate at the site of enzymatic activity. Researchers employ X-Gal for histochemical staining and detecting lacZ gene expression in cells and tissues .

- The compound’s fluorinated indole moiety makes it valuable as a reporter gene marker. Specifically, the lacZ gene , which encodes β-galactosidase, is commonly used in animals and yeast. Methyl 2-(6-Fluoro-3-indolyl)-2-oxoacetate can be incorporated into reporter constructs to assess gene expression levels .

- Researchers use glycosidase substrates like this compound in conjunction with glycosidase-conjugated secondary detection reagents. ELISAs benefit from its colorimetric properties, allowing sensitive detection of specific interactions or analytes .

- As a chemical building block, this compound can participate in synthetic routes to create more complex molecules. Its oxoacetic acid functionality provides versatility for designing novel compounds .

- While X-Gal provides colorimetric detection, researchers can explore derivatives of this compound for fluorescent labeling. By incorporating fluorophores, it becomes useful for live-cell imaging and tracking specific cellular processes .

β-Galactosidase Substrate in Molecular Biology

Reporter Gene Assays

Enzyme-Linked Immunosorbent Assays (ELISAs)

Building Block for Organic Synthesis

Fluorescent Labeling and Imaging

作用機序

Target of Action

The primary target of Methyl 2-(6-Fluoro-3-indolyl)-2-oxoacetate is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides, a key process in carbohydrate metabolism.

Mode of Action

Methyl 2-(6-Fluoro-3-indolyl)-2-oxoacetate acts as a substrate for β-galactosidase . The enzyme catalyzes the hydrolysis of this compound, leading to changes in gene expression and protein localization .

Biochemical Pathways

The action of Methyl 2-(6-Fluoro-3-indolyl)-2-oxoacetate on β-galactosidase affects the carbohydrate metabolism pathway . The hydrolysis of this compound by β-galactosidase leads to the production of monosaccharides, which are then utilized in various biochemical pathways, including energy production and biosynthesis of other molecules.

Result of Action

The hydrolysis of Methyl 2-(6-Fluoro-3-indolyl)-2-oxoacetate by β-galactosidase results in changes in gene expression and protein localization . This can have various molecular and cellular effects, depending on the specific genes and proteins involved.

Action Environment

The action, efficacy, and stability of Methyl 2-(6-Fluoro-3-indolyl)-2-oxoacetate can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific cellular environment in which the compound is acting. For instance, the activity of β-galactosidase, and therefore the action of Methyl 2-(6-Fluoro-3-indolyl)-2-oxoacetate, can be affected by the pH and temperature of the cellular environment .

特性

IUPAC Name |

methyl 2-(6-fluoro-1H-indol-3-yl)-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO3/c1-16-11(15)10(14)8-5-13-9-4-6(12)2-3-7(8)9/h2-5,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVZNWKRJZMLFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=CNC2=C1C=CC(=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(6-fluoro-1H-indol-3-yl)-2-oxoacetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenoxypropanoic acid](/img/structure/B2911971.png)

![6-(3-Chloro-2-methylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-Aminobenzo[d]oxazole-6-carbonitrile](/img/structure/B2911985.png)

![1'-(Mesitylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2911990.png)

![8-[(4-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2911992.png)